molecular formula C20H24N2O3S B284520 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B284520
M. Wt: 372.5 g/mol
InChI Key: YLKJNQVMQICWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, also known as DAS181, is a novel drug that has gained attention due to its potential therapeutic applications in treating respiratory viral infections. The drug has been found to have antiviral activity against a range of respiratory viruses, including influenza A and B viruses, parainfluenza virus, and human metapneumovirus.

Mechanism of Action

2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide works by cleaving sialic acid residues on the surface of respiratory viruses, which are required for viral attachment and entry into host cells. This cleavage prevents the virus from infecting host cells and replicating. This compound has been found to be effective against a range of respiratory viruses because it targets a conserved feature of these viruses, namely their dependence on sialic acid for infection.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and side effects in animal studies. The drug is rapidly cleared from the body and does not accumulate in tissues. This compound has also been found to have no effect on the immune system or inflammation.

Advantages and Limitations for Lab Experiments

2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. The drug is highly specific for respiratory viruses and does not affect other cellular processes. This compound is also easy to administer and has a low risk of toxicity. However, there are also limitations to using this compound in lab experiments. The drug may not be effective against all strains of respiratory viruses, and its efficacy may vary depending on the viral load and the stage of infection.

Future Directions

For research on 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide include the development of new formulations and delivery methods, investigation of its potential for use in combination with other antiviral drugs, and further clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with ethyl 2-bromoacetate to produce 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This intermediate is then reacted with thioacetic acid to produce 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}acetic acid. The final step involves the reaction of this intermediate with 4-ethoxyaniline to produce this compound.

Scientific Research Applications

2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its antiviral activity against respiratory viruses. In vitro studies have shown that the drug can inhibit the replication of influenza A and B viruses, parainfluenza virus, and human metapneumovirus. In vivo studies have also demonstrated the efficacy of this compound in reducing viral loads and improving survival rates in animal models of respiratory viral infections.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H24N2O3S/c1-4-25-17-10-8-16(9-11-17)21-19(23)12-26-13-20(24)22-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

YLKJNQVMQICWKH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.